molecular formula C21H28BrN3O2 B4922974 1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide

1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide

Cat. No.: B4922974
M. Wt: 434.4 g/mol
InChI Key: MEPWLUJIVYQMNK-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide is a complex organic compound that features an adamantyl group, a benzimidazole ring, and a hydroxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multiple steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst.

    Attachment of the hydroxyethylamino group: This step involves the reaction of the benzimidazole derivative with 2-chloroethanol followed by amination with ammonia or an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group could yield 2-(2-formylamino)benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Adamantyl)-2-[2-(2-aminoethylamino)benzimidazol-1-yl]ethanone
  • 1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanol

Uniqueness

1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide is unique due to the combination of its adamantyl group, benzimidazole ring, and hydroxyethylamino substituent. This unique structure may confer specific properties such as enhanced stability, bioavailability, and specific interactions with biological targets.

Properties

IUPAC Name

1-(1-adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2.BrH/c25-6-5-22-20-23-17-3-1-2-4-18(17)24(20)13-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21;/h1-4,14-16,25H,5-13H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWLUJIVYQMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CN4C5=CC=CC=C5N=C4NCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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